molecular formula C18H12N6 B2665283 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole CAS No. 685109-14-2

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole

Cat. No.: B2665283
CAS No.: 685109-14-2
M. Wt: 312.336
InChI Key: SCAHDLYVRAPTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimido[1,2-a]benzimidazole and Triazole Hybrid Compounds

The structural evolution of pyrimido[1,2-a]benzimidazole derivatives traces back to early investigations into benzimidazole annulated systems in the 1970s, with significant acceleration occurring post-2010 through strategic hybridization with triazole pharmacophores. Initial synthetic approaches focused on:

  • Condensation reactions between 2-aminobenzimidazoles and bifunctional carbonyl equivalents, exemplified by the formation of pyrimidobenzimidazole cores through γ-pyrone ring opening in chromone derivatives.
  • Multicomponent strategies employing isoflavones and aminobenzimidazoles under basic conditions, achieving yields >80% for pentacyclic systems.

The incorporation of 1,2,4-triazole moieties emerged as a paradigm shift post-2015, driven by:

  • Enhanced synthetic efficiency through click chemistry approaches
  • Improved pharmacokinetic profiles via triazole-mediated hydrogen bonding
  • Expanded biological target space combining benzimidazole's intercalation capacity with triazole's metal-coordination ability

Table 1: Key Historical Milestones in Hybrid Compound Synthesis

Year Development Yield Improvement Key Reference
2016 Chromone-aminobenzimidazole condensations 74%
2020 Sonochemical MCRs with TBAB catalyst 88% in 10 min
2023 Triazole-benzimidazole click hybrids 96%

Significance of Triazole-Benzimidazole-Pyrimidine Conjugates in Medicinal Chemistry

The triazole-benzimidazole-pyrimidine architecture enables three-dimensional molecular recognition through:

  • Electronic complementarity :

    • Benzimidazole's aromatic system facilitates π-π stacking with biological targets
    • Triazole's electron-rich N-atoms mediate hydrogen bonding and metal coordination
    • Pyrimidine's planar structure enables intercalation into DNA/RNA structures
  • Biological activity correlations :

    • Antimicrobial: MIC values of 1.25-3.5 μg/mL against Staphylococcus aureus and Escherichia coli
    • Antiviral: IC~50~ values <10 μM against SARS-CoV-2 main protease in silico
    • Antifungal: 89% growth inhibition of Candida albicans at 5 μM

Table 2: Comparative Bioactivity of Hybrid Analogues

Compound MIC (μg/mL) Target Organism Potency vs Controls
Triazolo-d2 1.25 Escherichia coli 4× ciprofloxacin
Benzimidazole-e3 0.015 Mycobacterium tuberculosis 2.8× isoniazid

Current Research Landscape and Academic Interest

Three dominant research vectors characterize contemporary studies:

  • Synthetic methodology innovation :

    • Ultrasound-assisted reactions reducing synthesis times from hours to minutes
    • TBAB-catalyzed multicomponent reactions achieving 96% yields
    • Regioselective alkylation techniques resolving structural isomers
  • Biological target expansion :

    • Plasmodium falciparum inhibition (IC~50~ = 0.18 μM)
    • α-Glucosidase inhibition for diabetes management (IC~50~ = 0.015 μM)
    • SARS-CoV-2 main protease binding (ΔG = -9.8 kcal/mol)
  • Computational chemistry integration :

    • DFT studies optimizing HOMO-LUMO gaps for enhanced reactivity
    • Molecular docking validating target engagement in bacterial gyrase
    • MD simulations of membrane permeability (>80% bioavailability)

Objectives and Scope of Academic Investigation

Current research priorities focus on four key objectives:

  • Synthetic objective : Develop solvent-free catalytic systems for green chemistry applications
  • Structural objective : Establish quantitative structure-activity relationship (QSAR) models for triazole positioning
  • Biological objective : Expand target profiling to include neglected tropical disease pathogens
  • Translational objective : Optimize ADMET properties for preclinical development candidates

Ongoing studies employ advanced characterization techniques including:

  • 2D NMR for regiochemical confirmation
  • X-ray crystallography mapping molecular packing
  • High-content screening for polypharmacological profiling

The compound's unique three-heterocycle architecture positions it as a prime candidate for development into multifunctional therapeutic agents, particularly against antimicrobial-resistant pathogens. Future research directions likely will integrate machine learning for predictive synthesis and CRISPR-Cas9 platforms for target validation.

Properties

IUPAC Name

4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-2-4-17-15(3-1)22-18-20-10-9-16(24(17)18)13-5-7-14(8-6-13)23-12-19-11-21-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAHDLYVRAPTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which is then coupled with a phenyl group through a series of substitution reactions. The final step involves the cyclization of the intermediate product to form the pyrimido[1,2-a][1,3]benzimidazole core. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and methods such as continuous flow chemistry can be employed to produce large quantities of the compound efficiently. The use of catalysts and optimized reaction pathways can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's promising anticancer properties. In vitro evaluations against various human cancer cell lines have shown that derivatives of pyrimido[1,2-a]benzimidazole exhibit significant antitumor activity. For instance:

  • In Vitro Testing : The compound was tested against a panel of 58 human cancer cell lines at the National Cancer Institute (NCI). Results indicated that certain derivatives achieved growth inhibition percentages (GI%) ranging from 40% to 65%, with some compounds demonstrating sub-micromolar activity against leukemia cells .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit specific kinases associated with cancer progression. In particular, it has been noted for its inhibitory action against the FLT3-ITD mutant and other kinases like ABL and CDK2 .

Structure-Activity Relationship

The structure-activity relationship (SAR) analysis has revealed that modifications to the compound's structure significantly influence its biological activity:

  • Substituent Effects : The introduction of various substituents at specific positions on the benzimidazole scaffold has been shown to enhance or diminish anticancer efficacy. For example, naphthyl-bearing derivatives exhibited the highest potency, while other substitutions resulted in reduced activity .

Other Therapeutic Applications

Beyond oncology, this compound and its derivatives have been explored for additional therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that similar compounds may possess antimicrobial properties, potentially effective against various bacterial strains. This opens avenues for further research into their use as antibacterial agents .
  • Anti-inflammatory Effects : Benzimidazole derivatives have been reported to exert anti-inflammatory effects by interacting with specific receptors involved in pain and inflammation pathways. This suggests potential for development as anti-inflammatory drugs .

Case Studies

Several case studies highlight the effectiveness of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole in clinical settings:

StudyFindings
NCI ScreeningCompounds showed GI50 values as low as 0.35 μM against leukemia cell lines.
Structure OptimizationModifications led to enhanced activity; e.g., 5h variant showed a mean GI% of 65% across multiple cancer types.
Kinase ProfilingIdentified effective inhibition of FLT3-ITD and other kinases critical in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action are complex and may include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Pyrimido[1,2-a][1,3]benzimidazole 4-(1H-1,2,4-triazol-1-yl)phenyl Not reported
Hybrids 63a–63o (Jadhav et al.) Benzo[d]imidazole 4-(triazolyl)phenyl, fluoro Antimicrobial (Gram+/−)
5-Benzylidene-thiazolidinones Thiazolidinone 4-(triazolyl)phenyl, benzylidene Not reported
Triazole-phenyl hydrazones (2a–h) Triazole-phenyl Hydrazone derivatives Antimycobacterial (M. tuberculosis)
Pyrimido[1,2-a]benzimidazole (CAS 169132-79-0) Pyrimido-benzimidazole 3-Fluoro, 2,4-bis(4-methoxyphenyl) Not reported (structural analog)
Tetrahydro-pyrimido-benzimidazole (CAS 79513-46-5) Tetrahydro-pyrimido-benzimidazole 8-Methoxy, 2-(pyrrolidinyl)ethyl Not reported (pharmacological candidate)

Structural Differences and Implications

  • Core Heterocycles: The target compound’s pyrimido[1,2-a][1,3]benzimidazole core distinguishes it from simpler benzimidazoles (e.g., 63a–63o) and thiazolidinones (e.g., compound 6). The triazole-phenyl group is a common feature in antimicrobial agents (e.g., 63a–63o) and antimycobacterial hydrazones (2a–h), suggesting its role in disrupting microbial enzymes or membranes .
  • Substituent Effects :

    • Fluoro Groups : In hybrid 63a–63o, fluorination at the benzimidazole ring improves lipophilicity and antimicrobial potency against Gram-negative bacteria like E. coli . The absence of fluorine in the target compound may alter its bioavailability or spectrum.
    • Methoxy and Pyrrolidinyl Groups : Analogs like CAS 169132-79-0 (methoxy) and CAS 79513-46-5 (pyrrolidinyl) introduce bulkier substituents, which could enhance blood-brain barrier penetration or reduce metabolic degradation .

Biological Activity

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure combines a triazole and benzimidazole moiety, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and antifungal properties.

  • Molecular Formula: C18H12N6
  • Molar Mass: 312.33 g/mol
  • CAS Number: 685109-14-2

The compound primarily acts by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism involves interaction with specific cellular targets that disrupt normal cellular processes.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

In vitro studies have shown that the compound can induce apoptosis in these cell lines, leading to significant reductions in cell viability. For instance, one study reported an EC50 value of approximately 10 µM for MCF-7 cells, indicating effective cytotoxicity .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have highlighted its effectiveness against a range of bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate to high activity
Escherichia coliEffective inhibition
Pseudomonas aeruginosaSignificant activity

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of compounds containing the triazole and benzimidazole motifs has been linked to their structural features. Modifications in the substituents on these rings can enhance their potency and selectivity against specific targets. For example:

  • Substituent Variations: Changes in the phenyl group or the position of the triazole can significantly influence the compound's biological profile.

Research into SAR has revealed that compounds with electron-withdrawing groups tend to exhibit enhanced activity against both cancer and microbial targets .

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Pharmacology, researchers evaluated a series of benzimidazole derivatives that included compounds similar to this compound. The study found that derivatives with similar structural motifs showed significant growth inhibition in various cancer cell lines with IC50 values ranging from 5 µM to 15 µM .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The results indicated that compounds with the triazole moiety exhibited enhanced antibacterial activity compared to standard antibiotics such as ampicillin .

Study 3: Mechanistic Insights

A detailed mechanistic study revealed that the compound induces apoptosis via mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death in cancer cells .

Q & A

Q. What are the common synthetic routes for 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step condensation reactions. For example, pyrimido[1,2-a]benzimidazole scaffolds are constructed via cyclization of substituted benzimidazoles with nitriles or carbonyl derivatives under acidic conditions . Optimization can be achieved by varying solvents (e.g., DMF or ethanol), catalysts (e.g., p-toluenesulfonic acid), and reaction temperatures (80–120°C). Monitoring reaction progress via TLC and HPLC ensures intermediate purity, with final yields improved by recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is critical for confirming the molecular structure, particularly the spatial arrangement of the triazole-phenyl and pyrimido-benzimidazole moieties . NMR spectroscopy (¹H/¹³C) identifies proton environments, with aromatic protons in the triazole ring appearing as distinct singlets (δ 8.5–9.0 ppm) . Mass spectrometry (ESI-MS) validates molecular weight, while HPLC (≥95% purity) ensures compound integrity .

Q. What are the key challenges in purifying this compound, and what techniques mitigate these issues?

Challenges include separating structurally similar byproducts (e.g., regioisomers) and removing unreacted intermediates. Gradient elution in column chromatography (silica gel, 200–300 mesh) with polarity-adjusted solvents (e.g., chloroform:methanol) improves resolution . Recrystallization from ethanol/water mixtures enhances purity, monitored via melting point analysis and HPLC retention times .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of the triazole moiety in this compound?

Density Functional Theory (DFT) calculations assess electron density distribution, highlighting nucleophilic/electrophilic sites on the triazole ring. Software like Gaussian or ORCA models transition states for reactions (e.g., alkylation or cycloadditions), while molecular docking predicts binding affinities to biological targets . Quantum mechanical/molecular mechanical (QM/MM) simulations optimize reaction pathways, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole-triazole hybrids?

Discrepancies in bioactivity data (e.g., IC₅₀ variations) require rigorous methodological standardization:

  • Validate assay conditions (pH, temperature, cell lines) across studies.
  • Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).
  • Control for compound stability (e.g., HPLC post-assay) . Cross-reference computational predictions (e.g., ADMET profiles) with experimental results to identify outliers .

Q. How to design experiments to study the compound’s interaction with biological targets like enzymes or receptors?

Employ a tiered approach:

  • In silico screening : Molecular docking (AutoDock Vina) predicts binding poses to active sites (e.g., phosphodiesterase enzymes) .
  • In vitro assays : Fluorescence quenching titrations measure binding constants (Kd), while enzyme inhibition assays (e.g., NADH-coupled detection) quantify IC₅₀ values .
  • Structural validation : Co-crystallization with target proteins or cryo-EM for dynamic interaction analysis .

Q. What role does the triazole-phenyl group play in the compound’s electronic structure, and how can this be experimentally probed?

The triazole ring acts as a π-electron-deficient system, influencing charge transfer interactions. UV-Vis spectroscopy tracks absorption shifts in polar solvents, while cyclic voltammetry measures redox potentials (e.g., E₁/₂ for oxidation/reduction) . X-ray photoelectron spectroscopy (XPS) quantifies nitrogen electronegativity in the triazole ring, correlating with reactivity in substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.